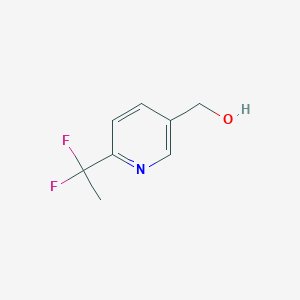
3-Pyridinemethanol, 6-(1,1-difluoroethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1,1-Difluoroethyl)-3-pyridinemethanol is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of fluorine atoms in its structure imparts distinct characteristics, making it valuable in medicinal chemistry, agrochemicals, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,1-Difluoroethyl)-3-pyridinemethanol typically involves the introduction of the difluoroethyl group onto a pyridine ring. One common method is the nucleophilic fluorination of pyridine derivatives using difluoromethylating reagents. For instance, the reaction of 3-pyridinemethanol with 1,1-difluoroethyl chloride in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of 6-(1,1-Difluoroethyl)-3-pyridinemethanol may involve large-scale fluorination processes using advanced catalytic systems. Transition metal-catalyzed difluoromethylation reactions are often employed to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
6-(1,1-Difluoroethyl)-3-pyridinemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a methyl group.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 6-(1,1-Difluoroethyl)-3-pyridinecarboxaldehyde .
Scientific Research Applications
6-(1,1-Difluoroethyl)-3-pyridinemethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is explored for its potential use in drug design, particularly in the development of fluorinated pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(1,1-Difluoroethyl)-3-pyridinemethanol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The difluoroethyl group can mimic the steric and electronic features of other functional groups, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-(1,1-difluoroethyl)pyridine
- 6-(1,1-Difluoroethyl)-2-pyridinemethanol
- 6-(1,1-Difluoroethyl)-4-pyridinemethanol
Uniqueness
6-(1,1-Difluoroethyl)-3-pyridinemethanol is unique due to its specific substitution pattern on the pyridine ring, which can result in distinct chemical and biological properties compared to its analogs. The position of the difluoroethyl group can significantly influence the compound’s reactivity and interaction with biological targets .
Properties
Molecular Formula |
C8H9F2NO |
|---|---|
Molecular Weight |
173.16 g/mol |
IUPAC Name |
[6-(1,1-difluoroethyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C8H9F2NO/c1-8(9,10)7-3-2-6(5-12)4-11-7/h2-4,12H,5H2,1H3 |
InChI Key |
XJZLRBLBTCCSHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=C(C=C1)CO)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















